molecular formula C11H16ClN3O3 B2380651 6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 734535-44-5

6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2380651
CAS No.: 734535-44-5
M. Wt: 273.72
InChI Key: XHTDSDSCNSIIOA-UHFFFAOYSA-N
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Description

6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate amines with cyanoacetyl derivatives. One common method involves the treatment of substituted amines with alkyl cyanoacetates under solvent-free conditions at elevated temperatures . Another approach includes the use of ethyl cyanoacetate with amines, followed by stirring at 70°C and then at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and the use of catalysts can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, ethyl cyanoacetate, and various amines. Reaction conditions often involve elevated temperatures and solvent-free environments to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are typically heterocyclic compounds with potential biological activity. These products can be further modified to enhance their properties for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with various molecular targets. The chloroacetyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3/c1-6(2)5-15-9(13)8(7(16)4-12)10(17)14(3)11(15)18/h6H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTDSDSCNSIIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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